(3alpha)-3-Deoxy-3-chlorogalanthamine
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Overview
Description
(3alpha)-3-Deoxy-3-chlorogalanthamine is a synthetic derivative of galanthamine, an alkaloid originally isolated from the bulbs of the snowdrop plant (Galanthus species)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-3-Deoxy-3-chlorogalanthamine typically involves the chlorination of galanthamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group at the 3-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3alpha)-3-Deoxy-3-chlorogalanthamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3alpha)-3-Deoxy-3-chlorogalanthamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on enzyme activity and protein interactions.
Medicine: Research focuses on its potential use in treating neurological disorders such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3alpha)-3-Deoxy-3-chlorogalanthamine involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurological disorders where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
Galanthamine: The parent compound from which (3alpha)-3-Deoxy-3-chlorogalanthamine is derived.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with a different mechanism of action but also used for Alzheimer’s treatment.
Uniqueness
This compound is unique due to its specific structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar acetylcholinesterase inhibitors. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
14-chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-19-8-7-17-6-5-12(18)9-14(17)21-16-13(20-2)4-3-11(10-19)15(16)17/h3-6,12,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNIEUBVQRBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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